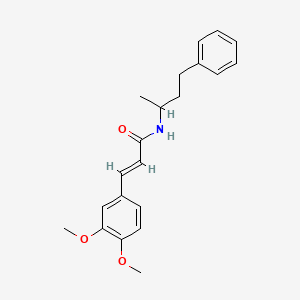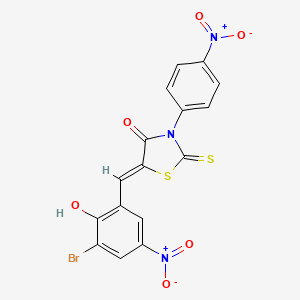![molecular formula C21H22ClN3O B5294777 [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol](/img/structure/B5294777.png)
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol, also known as XBD173, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
作用机制
The mechanism of action of [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and protein folding. [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to bind to the sigma-1 receptor and modulate its activity, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the reduction of oxidative stress, and the inhibition of inflammation. [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has also been shown to improve mitochondrial function and increase the production of ATP, the primary energy source for cells.
实验室实验的优点和局限性
One advantage of using [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol in lab experiments is its specificity for the sigma-1 receptor, which allows for more precise modulation of cellular processes. However, one limitation of using [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are many future directions for research on [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol, including the investigation of its potential therapeutic applications in other neurological disorders, the optimization of its synthesis method to increase yield and solubility, and the elucidation of its exact mechanism of action at the molecular level. Additionally, the development of [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol analogs with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.
合成方法
The synthesis of [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol involves a multi-step process that starts with the reaction of 2-chlorobenzylamine with 2-nitrobenzaldehyde to form a Schiff base intermediate. The Schiff base is then reduced using sodium borohydride to yield the corresponding amine. This amine is then reacted with 2-chloroquinoxaline to form the final product, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol. The overall yield of this synthesis method is approximately 40%.
科学研究应用
[4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to have potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to protect dopaminergic neurons from damage and improve motor function. In multiple sclerosis, [4-(2-chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol has been shown to reduce inflammation and demyelination in the central nervous system.
属性
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-quinoxalin-2-ylpiperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-17-6-2-1-5-16(17)13-21(15-26)9-11-25(12-10-21)20-14-23-18-7-3-4-8-19(18)24-20/h1-8,14,26H,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKGBPGTORTRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)CO)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorobenzyl)-1-quinoxalin-2-ylpiperidin-4-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5294720.png)
![3-(benzylthio)-6-(4-ethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5294723.png)
![3-(1-methyl-1H-pyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5294728.png)

![7-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]pyrazolo[1,5-a]pyridine](/img/structure/B5294746.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5294755.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5294767.png)

![2-{4-chloro-2-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5294784.png)
![1-(diphenylmethyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5294791.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5294792.png)

![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294800.png)